2,2-Bis(3-nitrophenyl)hexafluoropropane
Overview
Description
- 2,2-Bis(3-nitrophenyl)hexafluoropropane is an organic compound with the chemical formula C<sub>15</sub>H<sub>8</sub>F<sub>6</sub>N<sub>2</sub>O<sub>4</sub>.
- It is also known by the synonym 3,3’-(Hexafluoroisopropylidene)bis(nitrobenzene) .
- The compound is mainly used as an intermediate in the polymer field.
Synthesis Analysis
- The synthesis of 2,2-Bis(3-nitrophenyl)hexafluoropropane involves nitrating 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (also known as “bisphenol AF”) with potassium nitrate (KNO₃) and trifluoroacetic acid (CF₃COOH).
- The raw yield of the compound is practically quantitative.
Molecular Structure Analysis
- The molecular formula of 2,2-Bis(3-nitrophenyl)hexafluoropropane is C<sub>15</sub>H<sub>8</sub>F<sub>6</sub>N<sub>2</sub>O<sub>4</sub>, with a molecular weight of 394.23 g/mol.
- The compound contains 28 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 nitro groups (aromatic).
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not readily available in the literature.
Physical And Chemical Properties Analysis
- Physical State : Solid at 20°C.
Scientific Research Applications
Synthesis and Characterization for Polymer Production
2,2-Bis(3-nitrophenyl)hexafluoropropane serves as a raw material for synthesizing monomers like 2,2-bis(3-aminophenyl)hexafluoropropane, which are further used to produce various polyimides through condensation polymerization processes. This application is significant in the field of polymer chemistry for creating materials with desirable properties (Zhang Shu-xiang, 2012).
Pilot-Scale Synthesis for Industrial Applications
The compound is utilized in pilot-scale studies to synthesize derivatives like 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane. These studies aim to optimize the synthesis process for industrial-scale production, indicating its importance in large-scale chemical manufacturing (W. Xiao-xia, 2014).
Development of High-Performance Polymers
Research shows the use of 2,2-Bis(3-nitrophenyl)hexafluoropropane in developing high-performance polymers, such as fluorine-containing polybenzoxazoles. These polymers demonstrate excellent thermal stability, making them valuable in applications requiring materials resistant to high temperatures (Zhang Jun-qing, 2013).
Gas Separation Membranes
This compound is also instrumental in creating gas separation membranes. For example, copolymers prepared from derivatives of 2,2-Bis(3-nitrophenyl)hexafluoropropane have shown potential in gas separation technologies, indicating its utility in environmental and industrial processes (Blanca Díez et al., 2018).
Metal-Organic Frameworks for Selective Separation
In the development of metal-organic frameworks, 2,2-Bis(3-nitrophenyl)hexafluoropropane is used for creating materials capable of selective separation of specific compounds. This has implications in refining processes and in the development of advanced materials for chemical separation (Daofei Lv et al., 2018).
Safety And Hazards
The compound does not have specific hazard classifications.
Future Directions
Further research may explore its applications in polymer chemistry and potential modifications for specific industrial uses.
properties
IUPAC Name |
1-[1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-yl]-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6N2O4/c16-14(17,18)13(15(19,20)21,9-3-1-5-11(7-9)22(24)25)10-4-2-6-12(8-10)23(26)27/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETXOTPYXAYEMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC(=CC=C2)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554647 | |
Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(3-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(3-nitrophenyl)hexafluoropropane | |
CAS RN |
64465-34-5 | |
Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(3-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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